molecular formula C5H9NO3 B14797274 4,5-Dihydroxypiperidin-2-one

4,5-Dihydroxypiperidin-2-one

Cat. No.: B14797274
M. Wt: 131.13 g/mol
InChI Key: RJRCRXCFFUVWAN-UHFFFAOYSA-N
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Description

4,5-Dihydroxypiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with hydroxyl groups at the 4 and 5 positions and a ketone group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxypiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,5-dihydroxy-2-piperidone with suitable reagents can yield the desired compound. Another method involves the use of multi-component reactions, which are efficient and provide high yields .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high purity and yield. These methods often employ catalytic processes and green chemistry principles to minimize environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce diols .

Scientific Research Applications

4,5-Dihydroxypiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxypiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxypiperidin-2-one is unique due to the presence of both hydroxyl groups and a ketone group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

4,5-dihydroxypiperidin-2-one

InChI

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)

InChI Key

RJRCRXCFFUVWAN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CNC1=O)O)O

Origin of Product

United States

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